5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is a synthetic organic compound characterized by a spirocyclic structure, which includes a quinoline moiety fused with an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the quinoline derivative with an appropriate oxane precursor under acidic or basic conditions to induce cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The fluorine atom enhances the metabolic stability and bioavailability of these derivatives.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity towards these targets. The spirocyclic structure provides rigidity, which can improve the compound’s ability to fit into the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Similar in having a fluorine atom and a quinoline core but lacks the spirocyclic structure.
Spiro[oxane-4,3’-quinoline]: Similar spirocyclic structure but without the fluorine atom.
Uniqueness
5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is unique due to the combination of a fluorine atom and a spirocyclic structure. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline], covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-3-12-10(11)8-13(9-15-12)4-6-16-7-5-13/h1-3,15H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBKUGOBJDCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C=CC=C3F)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.